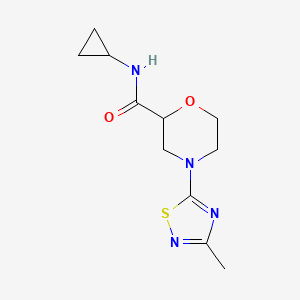
1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound that contains a benzothiazole ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can be achieved through various synthetic pathways. One common method involves the condensation of 7-chloro-4-methyl-1,3-benzothiazole with pyrrolidine-3-ol under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzothiazole compounds .
Applications De Recherche Scientifique
1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit DNA gyrase or other enzymes involved in bacterial replication, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-3-carboxylic acid are structurally related and have comparable chemical properties
Uniqueness
1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is unique due to the presence of both benzothiazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13ClN2OS |
|---|---|
Poids moléculaire |
268.76 g/mol |
Nom IUPAC |
1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H13ClN2OS/c1-7-2-3-9(13)11-10(7)14-12(17-11)15-5-4-8(16)6-15/h2-3,8,16H,4-6H2,1H3 |
Clé InChI |
VTTAQQSMIWCXGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12263737.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12263747.png)

![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine](/img/structure/B12263768.png)

![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12263774.png)
![3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12263779.png)
![5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263783.png)
![N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12263787.png)
![4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12263790.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline](/img/structure/B12263795.png)
![5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263797.png)
![2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B12263799.png)
![5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263806.png)
